2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide
Description
This compound is a quinolinone-based acetamide derivative featuring a 6,7-dimethoxy-substituted 1,2-dihydroquinolin-2-one core. Key structural elements include:
- Quinolinone scaffold: A 2-oxo-1,2-dihydroquinolin-1-yl group provides a rigid aromatic framework, often associated with bioactivity in kinase inhibition or receptor modulation.
- Substituents: 6,7-Dimethoxy groups: Enhance electron density and influence binding affinity. 3-{[(4-methylphenyl)amino]methyl}: A methylphenylaminomethyl side chain at position 3, which may improve solubility or target engagement. Acetamide linkage: Connects the quinolinone core to a 3,5-dimethylphenyl group, a common pharmacophore in medicinal chemistry for optimizing pharmacokinetics.
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-18-6-8-23(9-7-18)30-16-22-13-21-14-26(35-4)27(36-5)15-25(21)32(29(22)34)17-28(33)31-24-11-19(2)10-20(3)12-24/h6-15,30H,16-17H2,1-5H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHYVZLMMXKAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=CC(=C4)C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Substitution Reactions:
Amidation: The final step involves the formation of the acetamide group through an amidation reaction, where the quinoline derivative reacts with 3,5-dimethylphenylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication process, while the acetamide group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related analogs:
Key Comparisons :
Core Structure: The target compound’s 1,2-dihydroquinolin-2-one core differs from the 4-oxoquinoline scaffold in 9b and 9c. Phenoxy-acetamide derivatives () lack the quinolinone framework, favoring instead a flexible ether linkage, which may alter target selectivity.
Substituent Effects: 6,7-Dimethoxy vs. 6-Methoxy/7-Chloro: The dual methoxy groups in the target compound enhance electron donation and steric bulk compared to the single methoxy (9b) or chloro (9c) substituents. This could modulate binding to hydrophobic pockets in enzymes . Methylphenylaminomethyl Side Chain: Unique to the target compound, this group may introduce hydrogen-bonding or π-π stacking interactions absent in 9b/9c.
Synthetic Accessibility: Compounds 9b and 9c are synthesized in moderate yields (e.g., 51% for 9b) via SN2 reactions between bromoacetamides and hydroxylated quinolines .
Physicochemical Properties :
- The 3,5-dimethylphenyl acetamide moiety, common across all compounds, contributes to lipophilicity (logP ~3–4 estimated). The target compound’s dual methoxy groups may increase solubility compared to chloro analogs (9c) .
Biological Activity
The compound 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule belonging to the quinoline family. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features:
- Quinoline Core : Known for its ability to intercalate with DNA.
- Dimethoxy Groups : Enhance solubility and biological activity.
- Aromatic Amino Moiety : Potentially increases binding affinity to biological targets.
- Acetamide Group : May contribute to its pharmacological properties.
The biological activity of the compound is attributed to several mechanisms:
- DNA Intercalation : The quinoline structure allows it to intercalate with DNA, potentially inhibiting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Interaction : The compound could modulate receptor activity, influencing various physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of quinoline compounds often possess anticancer properties. For instance:
- Mechanism : Induction of apoptosis in cancer cells through DNA damage and cell cycle arrest.
- Case Study : A related quinoline derivative demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1 to 10 µM .
Antimicrobial Properties
Quinoline derivatives have also been explored for their antimicrobial effects:
- Mechanism : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
- Research Findings : Compounds similar to the target compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
- Case Study : A related compound was shown to reduce inflammation in animal models of arthritis with a significant decrease in paw swelling .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | DNA intercalation, apoptosis | |
| Antimicrobial | Cell membrane disruption | |
| Anti-inflammatory | Cytokine inhibition |
Research Findings
Recent studies have focused on synthesizing analogs of the compound to enhance its biological activity. For example:
- A study reported that modifications in the aromatic moieties significantly increased anticancer potency while maintaining low cytotoxicity towards normal cells .
- Another research highlighted the importance of the dimethoxy groups in enhancing solubility and bioavailability, which are critical for therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
